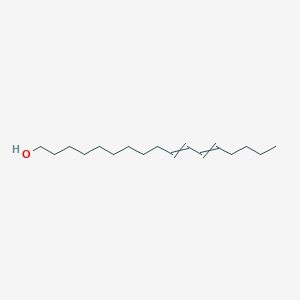
Heptadeca-10,12-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadeca-10,12-dien-1-ol is an organic compound characterized by a long carbon chain with two double bonds and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptadeca-10,12-dien-1-ol can be synthesized through several methods. One common approach involves the cross-cyclomagnesiation of 1,2-dienes. For instance, the synthesis of natural acetogenin, chatenaytrienin-1, utilizes the cross-cyclomagnesiation of (6Z)-heptadeca-1,2,6-triene and trideca-11,12-dien-1-ol tetrahydropyran acetal with ethylmagnesium bromide in the presence of magnesium metal and a Cp2TiCl2 catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.
Analyse Des Réactions Chimiques
Types of Reactions: Heptadeca-10,12-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of heptadeca-10,12-dienal.
Reduction: Formation of heptadecan-1-ol.
Substitution: Formation of heptadeca-10,12-dienyl halides.
Applications De Recherche Scientifique
Heptadeca-10,12-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of heptadeca-10,12-dien-1-ol involves its interaction with various molecular targets and pathways. For instance, polyacetylenes, including this compound, exhibit cytotoxic activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . These compounds can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Heptadeca-10,12-dien-1-ol can be compared with other similar compounds, such as:
Heptadeca-8-en-4,6-diyne-3,10-diol: Known for its cytotoxic polyacetylene structure and biological activities.
Hexadeca-10,12-dien-1-ol: Another dienol with similar chemical properties but different chain length and double bond positions.
Uniqueness: this compound is unique due to its specific double bond positions and hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other dienols.
Propriétés
Numéro CAS |
63024-97-5 |
|---|---|
Formule moléculaire |
C17H32O |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
heptadeca-10,12-dien-1-ol |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h5-8,18H,2-4,9-17H2,1H3 |
Clé InChI |
IQHNCTHRNBAPOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC=CCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)
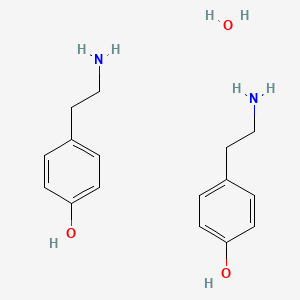
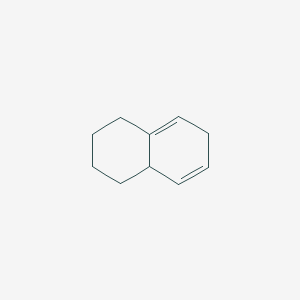
![4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B14514588.png)
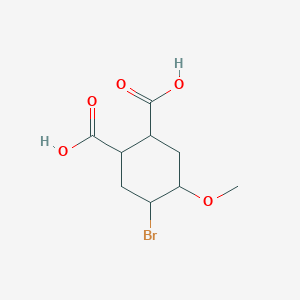
![4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514602.png)
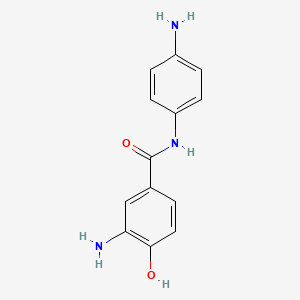
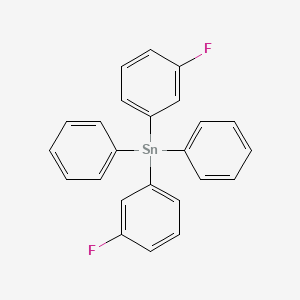

![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
